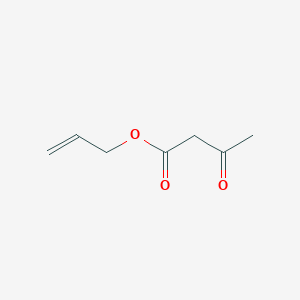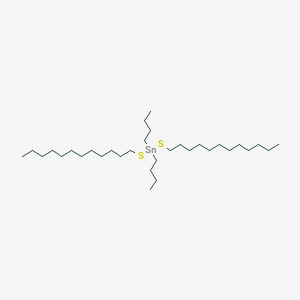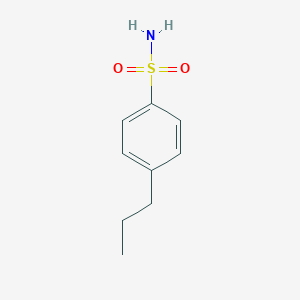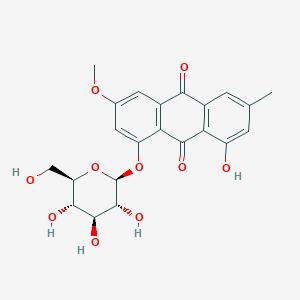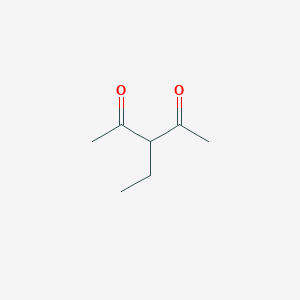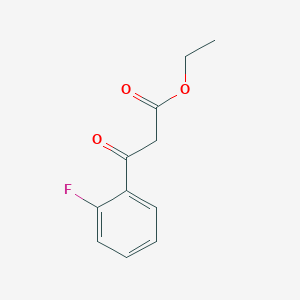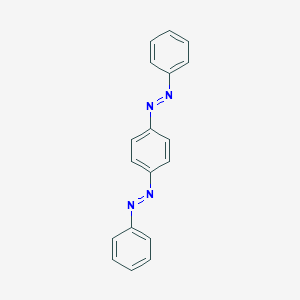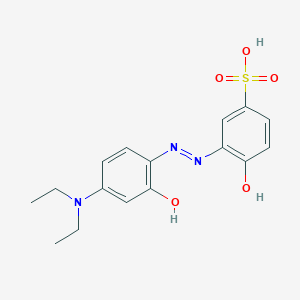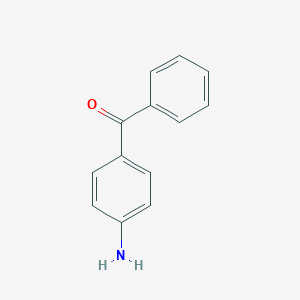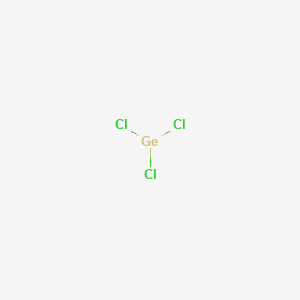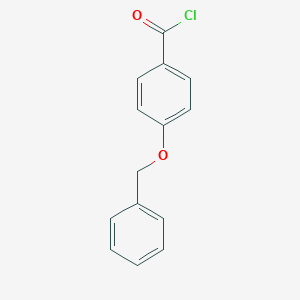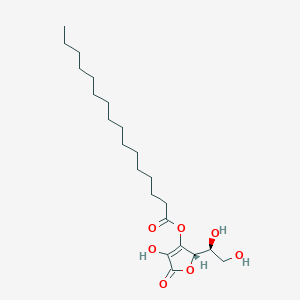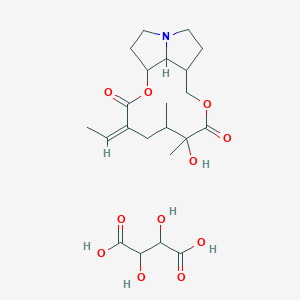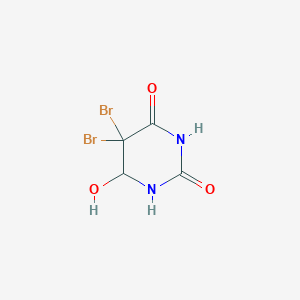
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as Bromopyruvic acid (BrPA) and has been used in various studies due to its unique properties. BrPA is a small molecule inhibitor that has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment.
Wirkmechanismus
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- inhibits the activity of glycolytic enzymes, specifically pyruvate kinase M2 (PKM2). PKM2 is an essential enzyme for the survival of cancer cells, as it is involved in the production of ATP, which is required for cellular metabolism. By inhibiting the activity of PKM2, 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- disrupts the energy metabolism of cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. It also inhibits the growth and proliferation of cancer cells, leading to their death. 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- has been found to have minimal toxicity to normal cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- in lab experiments is its effectiveness against various types of cancer cells. It has also been found to have minimal toxicity to normal cells, making it a potential candidate for cancer treatment. However, one of the limitations of using 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy-. One area of research is the development of more effective synthesis methods for 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy-. Another area of research is the optimization of the dosage and administration of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- for cancer treatment. Additionally, further studies are needed to investigate the potential use of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, more research is needed to investigate the potential use of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- in other diseases, such as metabolic disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- is a chemical compound that has gained significant attention in scientific research due to its anti-cancer properties. It inhibits the activity of glycolytic enzymes, leading to the disruption of the energy metabolism of cancer cells. 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- has been found to be effective against various types of cancer cells and has minimal toxicity to normal cells, making it a potential candidate for cancer treatment. However, further research is needed to optimize its use and investigate its potential use in other diseases.
Synthesemethoden
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- can be achieved through various methods. One of the most common methods is the reaction of bromoacetic acid with dihydroxyfumaric acid. This reaction results in the formation of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- as a white crystalline solid. Another method involves the reaction of bromoacetic acid with malic acid, which also results in the formation of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy-.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- has been studied extensively for its potential use in cancer treatment. It has been found to inhibit the activity of glycolytic enzymes, which are essential for the survival of cancer cells. This inhibition results in the disruption of the energy metabolism of cancer cells, leading to their death. 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- has been found to be effective against various types of cancer cells, including breast, lung, prostate, and colon cancer cells.
Eigenschaften
CAS-Nummer |
1124-83-0 |
|---|---|
Produktname |
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- |
Molekularformel |
C4H4Br2N2O3 |
Molekulargewicht |
287.89 g/mol |
IUPAC-Name |
5,5-dibromo-6-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H4Br2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h1,9H,(H2,7,8,10,11) |
InChI-Schlüssel |
ZHHUJOWSBCCAPG-UHFFFAOYSA-N |
SMILES |
C1(C(C(=O)NC(=O)N1)(Br)Br)O |
Kanonische SMILES |
C1(C(C(=O)NC(=O)N1)(Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



